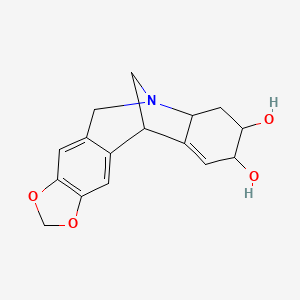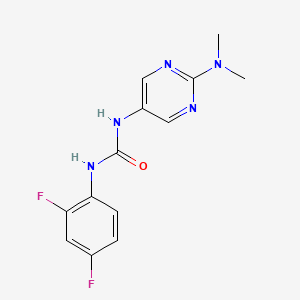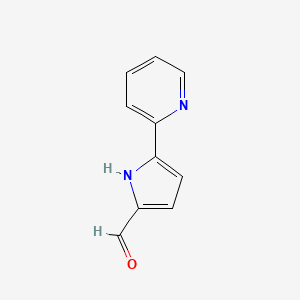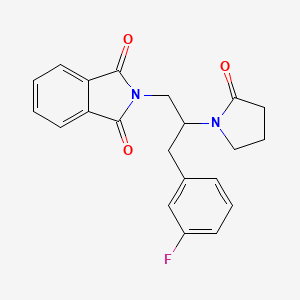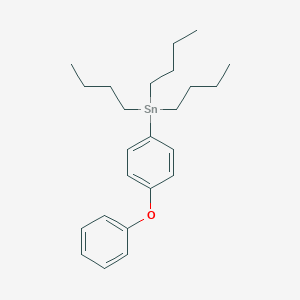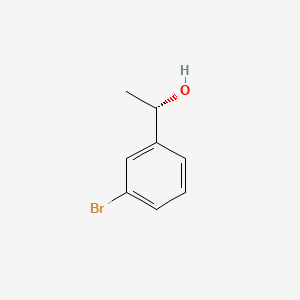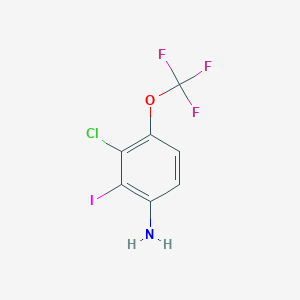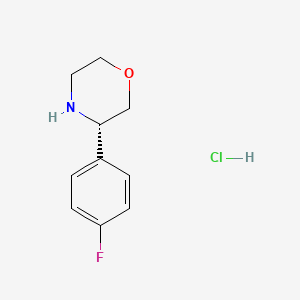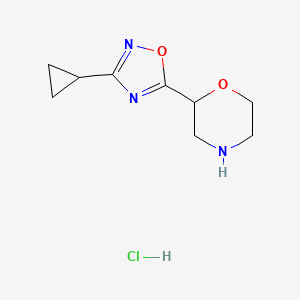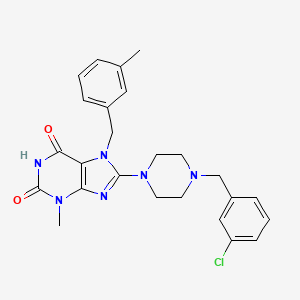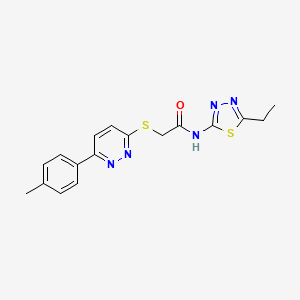
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C13H20N8OS and its molecular weight is 336.42. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
Compounds with structures similar to the mentioned chemical have been synthesized and evaluated for their pharmacological activities. For instance, the synthesis and pharmacological activity of a new series of pyrazoles, which led to the identification of compounds as σ1 receptor (σ1R) antagonists, highlight the process of discovering new clinical candidates for pain management. These compounds exhibit outstanding aqueous solubility and high metabolic stability across species, indicating potential for development into therapeutic agents (Díaz et al., 2020).
Chemical Characterization and Antimicrobial Activity
Novel compounds synthesized from pyrazole derivatives have been characterized for their antimicrobial activities. For example, synthesis of new pyrazoline and pyrazole derivatives, and their subsequent antibacterial and antifungal activity evaluation, suggest the potential of these compounds in addressing microbial resistance. The detailed characterization and bioactivity studies help in understanding the structure-activity relationship, guiding the development of more effective antimicrobial agents (Hassan, 2013).
Antiproliferative Activity
Research into the synthesis of novel compounds with a tetrazole moiety has revealed their potential antiproliferative activities against various cancer cell lines. This suggests the application of such compounds in cancer research, particularly in the discovery of new anticancer agents. The study of these compounds' effects on cell viability and growth inhibition can provide valuable insights into their mechanisms of action and therapeutic potential (Kommula et al., 2018).
Electrochemical Synthesis and Applications
Electrochemical synthesis of arylthiobenzazoles from compounds structurally similar to the query demonstrates the versatility of electrochemical methods in organic synthesis. These methods offer a green alternative to traditional synthesis routes, reducing the need for hazardous reagents and conditions while enabling the synthesis of complex molecules with potential applications in various fields, including materials science and pharmaceuticals (Amani & Nematollahi, 2012).
Mecanismo De Acción
Tetrazoles
are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Propiedades
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N8OS/c1-18-13(15-16-17-18)23-11-12(22)20-8-5-19(6-9-20)7-10-21-4-2-3-14-21/h2-4H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXCRELZWNYZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

